Methyl 4-amino-6-indolecarboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 4-amino-6-indolecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-6-indolecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6;/h2-5,12H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAYUVWSZONRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride

Introduction

Methyl 4-amino-6-indolecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indole scaffolds are prevalent in a vast array of biologically active molecules and natural products.[1][2] This particular derivative, with its amino and carboxylate functionalities, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.

This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and supported by analytical data to ensure scientific integrity.

Synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride

The synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride is a multi-step process that begins with a suitable precursor and involves the strategic formation of the indole ring, followed by functional group manipulations. A common and effective approach involves the reductive cyclization of a nitro-substituted aromatic precursor.

Synthetic Strategy Overview

A robust synthetic route to the target compound often commences with a substituted nitroarene. The indole ring system can be constructed through various classical methods such as the Bartoli, Leimgruber-Batcho, or Reissert syntheses.[1][2][3] A particularly relevant strategy involves the palladium-catalyzed reductive cyclization of a β-nitrostyrene derivative, which can be formed from a corresponding nitrobenzaldehyde.[4] An alternative and widely used method is the reduction of a nitro group to an amine, which can then be further manipulated to form the indole ring.[5][6]

The chosen pathway for this guide involves the catalytic reduction of a nitro-substituted indole precursor. This method is often preferred due to its efficiency and the commercial availability of starting materials.

Caption: Synthetic workflow for Methyl 4-amino-6-indolecarboxylate hydrochloride.

Experimental Protocol: Synthesis

Step 1: Reduction of Methyl 4-nitro-1H-indole-6-carboxylate

The initial and critical step is the reduction of the nitro group on the indole ring to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation.[7] Alternatively, metal-mediated reductions, such as with iron in the presence of an acid or ammonium chloride, are also widely employed and offer a cost-effective option.[7][8]

Protocol using Catalytic Hydrogenation:

-

In a suitable reaction vessel, dissolve Methyl 4-nitro-1H-indole-6-carboxylate in a solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or bubble hydrogen gas through the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-1H-indole-6-carboxylate.

Step 2: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This not only enhances the stability of the compound but can also aid in its purification and handling.

Protocol:

-

Dissolve the crude Methyl 4-amino-1H-indole-6-carboxylate in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold solvent to remove any impurities.

-

Dry the product under vacuum to yield Methyl 4-amino-6-indolecarboxylate hydrochloride as a solid.

Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| Appearance | Solid |

| CAS Number | 1235138-34-7[9] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride is expected to show distinct signals for the aromatic protons of the indole ring, the amino group proton, the N-H proton of the indole, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their positions and neighboring protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.[10][11][12] The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon provide definitive evidence for the compound's structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16] The FTIR spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride will exhibit characteristic absorption bands for:

-

N-H stretching: The N-H bonds of the amino group and the indole ring will show characteristic stretching vibrations.

-

C=O stretching: The carbonyl group of the methyl ester will have a strong absorption band.

-

C-N stretching: The C-N bond of the amino group will also be visible.

-

Aromatic C-H and C=C stretching: These will appear in the aromatic region of the spectrum.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride will show a molecular ion peak (M+) corresponding to the mass of the free base (Methyl 4-amino-1H-indole-6-carboxylate), and the fragmentation pattern can provide further structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound. A sharp, single peak in the HPLC chromatogram indicates a high degree of purity.

Experimental Protocol: Characterization

Caption: Workflow for the characterization of the synthesized compound.

1. NMR Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process and analyze the spectra to assign the signals to the respective protons and carbons.

2. FTIR Spectroscopy:

-

Prepare a sample by mixing a small amount of the compound with KBr powder and pressing it into a pellet, or by using an ATR (Attenuated Total Reflectance) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

3. Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

4. HPLC:

-

Prepare a dilute solution of the sample in a suitable mobile phase.

-

Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18).

-

Elute the sample with a suitable mobile phase and detect the components using a UV detector.

-

Assess the purity based on the peak area percentage.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.[17][18][19][20][21] Methyl 4-amino-6-indolecarboxylate hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Applications in Drug Development

Indole derivatives are a cornerstone of medicinal chemistry due to their ability to interact with various biological targets.[1][2] Methyl 4-amino-6-indolecarboxylate hydrochloride, as a functionalized indole, is a valuable intermediate for the synthesis of a wide range of bioactive molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, and ion channels.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride. The described methods are based on well-established chemical principles and analytical techniques, ensuring the reliable preparation and verification of this important building block. The versatility of this compound makes it a valuable asset for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

-

Bartoli indole synthesis - Wikipedia. Available at: [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]

-

Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium-Phenanthroline - ElectronicsAndBooks. Available at: [Link]

-

a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches - Ask this paper | Bohrium. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available at: [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Catalytic reduction of 2-nitroaniline: a review - PubMed. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of indole-6-carboxylic acid - PrepChem.com. Available at: [Link]

-

Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. Available at: [Link]

-

methyl 4-chloro-3-[(1-piperidinylacetyl)amino]-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride - PubChem - NIH. Available at: [Link]

-

Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem. Available at: [Link]

-

(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

-

4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate [mdpi.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1235138-34-7|Methyl 4-Amino-6-indolecarboxylate Hydrochloride|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. Methylamine hydrochloride(593-51-1) 13C NMR spectrum [chemicalbook.com]

- 12. Methyl 4-aminobenzoate(619-45-4) 13C NMR [m.chemicalbook.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 4-amino-6-indolecarboxylate Hydrochloride: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-amino-6-indolecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies for its characterization, and essential safety and handling protocols. The information herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors, from early-stage discovery to translational research.

Chemical Identity and Molecular Structure

Methyl 4-amino-6-indolecarboxylate hydrochloride is the hydrochloride salt of the corresponding free base, methyl 4-amino-1H-indole-6-carboxylate. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are often desirable properties for research and development purposes.

-

IUPAC Name: methyl 4-amino-1H-indole-6-carboxylate hydrochloride

-

CAS Number: 1235138-34-7

-

Molecular Formula: C₁₀H₁₁ClN₂O₂

-

Molecular Weight: 226.66 g/mol

Corresponding Free Base:

-

IUPAC Name: methyl 4-amino-1H-indole-6-carboxylate

-

CAS Number: 121561-15-7

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol

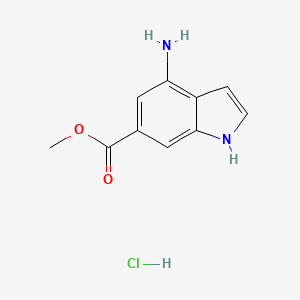

Molecular Structure:

Caption: Chemical structure of Methyl 4-amino-6-indolecarboxylate hydrochloride.

Physicochemical Properties

Precise experimental data for the physicochemical properties of Methyl 4-amino-6-indolecarboxylate hydrochloride are not extensively reported in publicly available literature. The following table summarizes available data for the free base and a structurally related isomer, which can serve as a useful reference.

Table 1: Physicochemical Data of Methyl 4-amino-6-indolecarboxylate and a Related Isomer

| Property | Methyl 4-amino-1H-indole-6-carboxylate (Free Base) | Methyl 6-amino-4-indolecarboxylate (Isomer) |

| CAS Number | 121561-15-7 | 103956-00-9 |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol | 190.20 g/mol |

| Appearance | Solid | Yellow to brown solid |

| Melting Point | Not available | Not available |

| Boiling Point | 429.8 ± 25.0 °C (Predicted) | 429.8 ± 25.0 °C (Predicted) |

| Density | 1.3 ± 0.1 g/cm³ | 1.339 g/cm³ |

| pKa | Not available | 17.03 ± 0.30 (Predicted) |

| Solubility | Information not available. As a hydrochloride salt, it is expected to have higher aqueous solubility than the free base. | Information not available. |

Stability Considerations: Indole derivatives can be sensitive to light and oxidation. Therefore, it is recommended to store Methyl 4-amino-6-indolecarboxylate hydrochloride in a cool, dark, and dry place under an inert atmosphere.

Synthesis Pathway

Caption: A plausible synthetic pathway for Methyl 4-amino-6-indolecarboxylate hydrochloride.

Conceptual Synthesis Steps:

-

Synthesis of the Nitro-Indole Intermediate: This would likely begin with a suitably substituted nitrophenyl precursor, which would undergo cyclization to form the indole ring system.

-

Reduction of the Nitro Group: The nitro group on the indole ring can be reduced to an amino group using various reducing agents. Common methods include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst.

-

Formation of the Hydrochloride Salt: The final step involves treating the free base, Methyl 4-amino-6-indolecarboxylate, with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of Methyl 4-amino-6-indolecarboxylate hydrochloride.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method would be appropriate.

Illustrative HPLC Method Development Workflow:

Caption: A general workflow for developing an HPLC method for purity analysis.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectral data for this compound is not available, related structures suggest the expected chemical shifts.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) would be a suitable ionization technique.

Applications in Research and Drug Development

The indole nucleus is a cornerstone in the design of therapeutic agents. The amino and carboxylate functionalities on this particular molecule offer versatile handles for chemical modification, making it an attractive building block for creating libraries of compounds for screening. Potential areas of application include:

-

Kinase Inhibitors: Many kinase inhibitors feature an indole core that interacts with the ATP-binding site of kinases.

-

Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents.

-

Antiviral Agents: The indole scaffold is present in several antiviral drugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 4-amino-6-indolecarboxylate hydrochloride is not widely available, hazard information for the free base and related indole compounds provides guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Hazard Statements for Methyl 4-amino-1H-indole-6-carboxylate (Free Base):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

Methyl 4-amino-6-indolecarboxylate hydrochloride is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, characterization, and handling based on available information for structurally related molecules. Researchers are encouraged to perform their own analytical characterization to ensure the quality and suitability of this compound for their specific applications.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chemsrc.com. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. [Link]

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link]

-

MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

-

SpectraBase. methyl 4-chloro-3-[(1-piperidinylacetyl)amino]-1H-indole-2-carboxylate. [Link]

-

PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

-

PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. [Link]

-

RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]

-

PubMed Central. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. [Link]

-

PubChem. 4-amino-1H-indole-6-carboxylic acid. [Link]

An In-Depth Technical Guide to Methyl 4-amino-6-indolecarboxylate Hydrochloride: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-6-indolecarboxylate hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic scaffold, decorated with strategically placed amino and carboxylate functionalities, makes it an invaluable starting material for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, offering insights into its role in the development of novel therapeutics. The indole nucleus is a prominent feature in many natural products and pharmaceuticals, and understanding the history and synthetic accessibility of key derivatives like Methyl 4-amino-6-indolecarboxylate is crucial for the rational design of new drugs.

The Genesis of a Versatile Scaffold: Discovery and Historical Context

The specific discovery of Methyl 4-amino-6-indolecarboxylate hydrochloride is not documented in a single seminal publication. Instead, its emergence is intrinsically linked to the development of powerful synthetic methodologies for the construction of functionalized indole rings. The Leimgruber-Batcho indole synthesis , a robust and high-yielding method for preparing indoles from o-nitrotoluenes, has been a pivotal technology enabling the creation of a vast array of substituted indoles, including the title compound[1]. This synthetic route, favored for its operational simplicity and the ready availability of starting materials, has become a cornerstone of industrial and academic indole synthesis.

The historical significance of Methyl 4-amino-6-indolecarboxylate hydrochloride lies in its utility as a versatile intermediate. Its strategic placement of an amino group and a methyl ester on the indole core allows for a wide range of chemical modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Chemical Properties and Characterization

A clear understanding of the physicochemical properties of Methyl 4-amino-6-indolecarboxylate and its hydrochloride salt is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O₂ (free base) | [2] |

| Molecular Weight | 190.20 g/mol (free base) | [2] |

| CAS Number | 103956-00-9 (Methyl 6-amino-4-indolecarboxylate) | [2][3] |

| 121561-15-7 (Methyl 4-amino-1H-indole-6-carboxylate) | [4][5] | |

| 1235138-34-7 (Hydrochloride salt) | [6] | |

| Appearance | Solid | |

| IUPAC Name | methyl 4-amino-1H-indole-6-carboxylate | [4] |

Note: The compound is often referred to with interchangeable numbering (4-amino-6-indolecarboxylate vs. 6-amino-4-indolecarboxylate). Researchers should verify the structure based on the specific CAS number.

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of Methyl 4-amino-6-indolecarboxylate is most effectively achieved through a modified Leimgruber-Batcho approach. The following protocol is a representative example based on published procedures[7][8][9].

Experimental Protocol: Synthesis of Methyl 4-amino-1H-indole-6-carboxylate

Step 1: Formation of the Enamine Intermediate

-

To a solution of methyl 4-methyl-3,5-dinitrobenzoate in a suitable solvent (e.g., 1,4-dioxane), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Remove the solvent in vacuo to yield the crude enamine intermediate, methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to the Indole

-

Dissolve the crude enamine intermediate in methanol.

-

Add a palladium on charcoal catalyst (10% w/w, 50% wet).

-

Stir the resulting mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours at room temperature.

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford Methyl 4-amino-1H-indole-6-carboxylate as a solid.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified Methyl 4-amino-1H-indole-6-carboxylate in a suitable solvent such as methanol or diethyl ether.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or methanol) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield Methyl 4-amino-6-indolecarboxylate hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 4-amino-6-indolecarboxylate hydrochloride lies in its application as a versatile building block for the synthesis of biologically active molecules. Its bifunctional nature allows for diverse derivatization at both the amino and ester groups, enabling the exploration of extensive chemical space.

Kinase Inhibitors

The indole scaffold is a well-established "privileged structure" in the design of kinase inhibitors[10]. The nitrogen atom of the indole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. Methyl 4-amino-6-indolecarboxylate serves as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting Checkpoint Kinase 1 (Chek1), which is a crucial regulator of the cell cycle and a target for cancer therapy[11]. The amino group can be used to introduce various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for the treatment of a wide range of central nervous system disorders, including depression, anxiety, and psychosis[1][12][13][14]. The indole core of serotonin itself makes indole derivatives prime candidates for interacting with these receptors. Methyl 4-amino-6-indolecarboxylate provides a convenient starting point for the synthesis of novel serotonin receptor modulators. The amino and ester functionalities can be modified to fine-tune the affinity and selectivity for different 5-HT receptor subtypes.

Inhibitors of Protein-Protein Interactions

Targeting protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. Methyl 4-amino-6-indolecarboxylate has been utilized in the development of inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers[15]. By serving as a scaffold to which other chemical moieties are attached, it enables the creation of molecules that can disrupt the interaction of Mcl-1 with its pro-apoptotic binding partners, thereby inducing cancer cell death.

Other Therapeutic Areas

The utility of this building block extends to other therapeutic areas as well. It has been employed in the synthesis of:

-

Galectin-3 inhibitors: These have potential applications in the treatment of fibrosis and cancer[16].

-

Fluorescent nucleoside analogues: These are valuable tools for studying DNA and RNA structure and function[7][8].

Conclusion

Methyl 4-amino-6-indolecarboxylate hydrochloride has established itself as a valuable and versatile building block in the field of medicinal chemistry. While its discovery is intertwined with the advancement of synthetic organic chemistry, its history is primarily written in the numerous publications that have utilized it to create novel compounds with significant therapeutic potential. From kinase inhibitors for cancer therapy to modulators of central nervous system targets, this humble indole derivative continues to empower researchers to explore new frontiers in drug discovery. Its ready accessibility through established synthetic routes, combined with its amenability to diverse chemical modifications, ensures that Methyl 4-amino-6-indolecarboxylate hydrochloride will remain a relevant and important tool for scientists working to develop the next generation of medicines.

References

-

Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Publishing. 2023-05-31. [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. 2023-01-02. [Link]

-

Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PubMed Central. 2023-05-31. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.[Link]

- Substituted indole mcl-1 inhibitors.

-

Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. 2018-09-17. [Link]

-

Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI.[Link]

- Hydroxyethylamine derivatives for the treatment of alzheimer's disease.

-

N-Aryl-N-Lactosylamides as Potent and Highly Selective Inhibitors of Galectin-3 with Antifibrotic Activity. ACS Publications.[Link]

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. PubMed.[Link]

-

CAS#:731810-08-5 | Methyl 6-aminoindole-4-carboxylate. Molbase.[Link]

-

FINE CHEMICALS Solutions - Page 966 of 4579. eChemHub.[Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.[Link]

-

Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society.[Link]

-

CAS No.121561-15-7,METHYL 4-AMINO-6. LookChem.[Link]

-

Methyl 6-Amino-4-indolecarboxylate_103956-00-9. Hairui Chemical.[Link]

-

Indole Derivatives (2). MySkinRecipes.[Link]

- Indoles.

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

-

New indole derivatives as potent and selective serotonin uptake inhibitors. PubMed.[Link]

-

5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. PubMed.[Link]

-

CAS 103956-00-9 C10H10N2O2 Methyl 6-amino-1H-indole-4. ChemWhat.[Link]

-

Serotonin. Basic Neurochemistry - NCBI Bookshelf.[Link]

- Process to prepare amino carboxylic acid salts.

- Processes for production of indole compounds.

- Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.

- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

Sources

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 6-Amino-4-indolecarboxylate [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. METHYL 4-AMINO-6-INDOLECARBOXYLATE | CAS: 121561-15-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 1235138-34-7|Methyl 4-Amino-6-indolecarboxylate Hydrochloride|BLD Pharm [bldpharm.com]

- 7. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. WO2004050619A1 - Hydroxyethylamine derivatives for the treatment of alzheimer's disease - Google Patents [patents.google.com]

- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Significance

Methyl 4-amino-6-indolecarboxylate hydrochloride is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of an amino group and a carboxylate ester functionality makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity throughout the drug development process.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-amino-6-indolecarboxylate hydrochloride.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a small vial. [1]Gentle sonication can aid dissolution.

-

Transfer: Transfer the solution into a clean 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. [1]5. ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference. For the ¹H spectrum, integrate the signals to determine the relative proton ratios. [1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a vibrational fingerprint of the compound.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H stretch | Indole N-H |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2990 - 2950 | C-H stretch | Methyl (-OCH₃) |

| 1720 - 1700 | C=O stretch | Ester carbonyl |

| 1620 - 1580 | N-H bend | Ammonium (-NH₃⁺) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch | Ester |

| 1200 - 1150 | C-N stretch | Aromatic amine |

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

Detailed Steps:

-

Grinding: Grind 1-2 mg of Methyl 4-amino-6-indolecarboxylate hydrochloride with an agate mortar and pestle to a fine powder. This is crucial to reduce light scattering. [2][3]2. Mixing: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample. [2]3. Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet. [2][4]4. Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. It is good practice to run a background scan with an empty sample compartment or a blank KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation. [5]

Expected Mass Spectrometry Data (ESI-MS)

-

Molecular Formula: C₁₀H₁₁ClN₂O₂

-

Molecular Weight (Hydrochloride): 226.66 g/mol

-

Molecular Weight (Free Base): 190.20 g/mol

In positive ion mode ESI-MS, the protonated molecule of the free base is expected to be the most abundant ion.

| m/z (expected) | Ion | Notes |

| 191.0815 | [M+H]⁺ (Free Base) | High-resolution mass should confirm the elemental composition C₁₀H₁₁N₂O₂⁺. |

| 213.0634 | [M+Na]⁺ (Free Base) | Sodium adduct, commonly observed in ESI-MS. |

Hypothetical Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural information through collision-induced dissociation (CID).

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of Methyl 4-amino-6-indolecarboxylate.

Experimental Protocol for ESI-MS Data Acquisition

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. [6]4. Mass Analysis: The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Tandem MS (Optional): For structural confirmation, perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to observe the fragment ions.

Conclusion

The combination of NMR, FT-IR, and MS provides a complete spectroscopic profile of Methyl 4-amino-6-indolecarboxylate hydrochloride. This guide offers the expected spectral data and detailed, field-proven protocols for their acquisition. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for the stringent requirements of pharmaceutical research and development.

References

-

Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," accessed January 7, 2026, [Link].

-

University of Colorado Boulder, "IR Spectroscopy of Solids," accessed January 7, 2026, [Link].

-

Unknown, "Sample preparation for FT-IR," accessed January 7, 2026, [Link].

-

Rocky Mountain Labs, "What sample is needed for FTIR?," accessed January 7, 2026, [Link].

-

H. E. De La Mare and J. K. Kochi, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," Journal of Mass Spectrometry, vol. 54, no. 1, pp. 1-26, 2019. [Link].

-

A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Ho, "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications," The Clinical Biochemist Reviews, vol. 24, no. 1, pp. 3-12, 2003. [Link].

-

D. R. B. Smart and A. T. Timperman, "Electrospray ionization mass spectrometry for the analysis of proteins and small molecules," The Research Repository @ WVU, 2002. [Link].

-

YouTube, "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation," accessed January 7, 2026, [Link].

-

Wikipedia, "Electrospray ionization," accessed January 7, 2026, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. jascoinc.com [jascoinc.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole Derivatives: A Comprehensive Technical Guide for Drug Discovery

Preamble: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids, has long signaled its profound biological significance. This inherent bioactivity, coupled with the synthetic tractability of the indole scaffold, has rendered it a "privileged" structure in the parlance of drug discovery.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core biological activities of indole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The aim is to furnish a comprehensive resource that not only informs but also inspires the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Indole derivatives have emerged as a formidable class of anticancer agents, exhibiting a remarkable capacity to interfere with various hallmarks of cancer.[3][4] Their mechanisms of action are diverse, ranging from the disruption of the cellular cytoskeleton to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

A primary mode of action for many potent anticancer indole derivatives is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4]

Beyond cytoskeletal disruption, indole derivatives have been shown to target key signaling cascades that are frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a prominent target.[6] Furthermore, indole-based compounds have been developed as inhibitors of various protein kinases, histone deacetylases (HDACs), and topoisomerases, highlighting the scaffold's versatility in targeting diverse enzymatic machinery crucial for cancer progression.[1][5]

Caption: MTT assay workflow.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. [2][7]

A. Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial mechanisms of indole derivatives are multifaceted. They have been shown to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [8]Another key mechanism involves the inhibition of biofilm formation, a critical virulence factor that protects microbes from host immune responses and antibiotics. [9]Some indole derivatives have also been found to interfere with bacterial respiratory metabolism and inhibit key enzymes involved in essential metabolic pathways. [8]

B. Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | Staphylococcus aureus (MRSA) | 6.25 | [10] |

| Indole-thiadiazole derivative 2h | Staphylococcus aureus (MRSA) | 6.25 | [10] |

| Indole-triazole derivative 3c | Bacillus subtilis | 3.125 | [10] |

| Halogenated indole derivatives | Candida krusei | 3.125 | [4] |

| 5-iodoindole | Acinetobacter baumannii (XDR) | 64 | [11] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [12] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13] 1. Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [14] 2. Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi [13][14]* Indole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

3. Step-by-Step Methodology (Following CLSI Guidelines):

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the indole derivative in the appropriate broth medium in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and at a specified temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured.

III. Antiviral Activity: Inhibiting Viral Replication

The indole scaffold is present in several approved antiviral drugs and continues to be a fertile ground for the discovery of new agents targeting a wide range of viruses. [15]

A. Mechanism of Action: A Multi-pronged Assault on Viruses

Indole derivatives can interfere with various stages of the viral life cycle. [6]Some compounds inhibit the attachment and entry of the virus into the host cell. Others target viral enzymes essential for replication, such as reverse transcriptase and protease. [3]A significant number of indole-based compounds have been shown to inhibit viral RNA replication. [16]

B. Quantitative Antiviral Data

The following table summarizes the antiviral activity (EC50 values) of selected indole derivatives against different viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Bisindole compound 6j | HIV-1 | 0.2 | [3] |

| Indole-based DKA derivative | HIV-1 IN | low µM | [15] |

| N-benzoyl indole analog 18 | HCV | 1.16 | [6] |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.84 | [17] |

| Indole alkaloid derivative | Dengue virus | low µM | [16] |

C. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. [8][18] 1. Principle: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

2. Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Indole derivative

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Crystal violet staining solution

3. Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the indole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces the plaque number by 50%) is then determined. [8]

IV. Neuroprotective Effects: Shielding the Nervous System

Indole derivatives, including the endogenous neurohormone melatonin, have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for a range of neurodegenerative diseases. [19]

A. Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

A key mechanism of neuroprotection by indole derivatives is their potent antioxidant and radical scavenging activity. [19]They can directly neutralize reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes. [20]Additionally, some indole derivatives have been shown to modulate neuroinflammatory pathways and inhibit the aggregation of misfolded proteins, such as amyloid-beta, which is implicated in Alzheimer's disease. [21]

B. Quantitative Neuroprotective Data

The following table provides examples of the neuroprotective effects of indole derivatives.

| Compound/Derivative | Model of Neurotoxicity | Observed Effect | Reference |

| Indolyl tetrazolopropanoic acid derivative 17 | Acrylamide-induced neurotoxicity in rats | Strongest neuroprotective agent among tested compounds | [20] |

| Indole-based sulfonamide derivative 11d | - | Good inhibitory activity against AChE | [21] |

| Fascaplysin derivative 23a | H2O2-induced neurotoxicity | Effective reduction of neurotoxicity in the nanomolar range | [11] |

| Indole-phenolic compounds | Aβ(25–35)-induced cytotoxicity | ~25% increase in cell viability | [22] |

C. Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to assess cell membrane integrity and cytotoxicity, which are indicators of neuroprotection. [23] 1. Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of damaged cells. [23] 2. Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Neurotoxic agent (e.g., H2O2, glutamate)

-

Indole derivative

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

3. Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture neuronal cells in 96-well plates. Pre-treat the cells with various concentrations of the indole derivative for a specified time.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent. Include control wells (untreated cells, cells treated with the neurotoxin alone, and cells treated with the indole derivative alone).

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Assay: Perform the LDH assay on the collected supernatant according to the manufacturer's protocol. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate and cofactor, followed by a colorimetric reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to the control wells (maximum LDH release from lysed cells) and determine the protective effect of the indole derivative.

V. Conclusion and Future Perspectives

The indole scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities of indole derivatives, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. The structure-activity relationship studies highlighted throughout this guide provide a rational basis for the design of more potent and selective indole-based drugs. [1][2][7][21][24]As our understanding of the molecular targets and signaling pathways deepens, so too will our ability to harness the full therapeutic potential of this privileged heterocyclic system. The future of indole-based drug discovery is bright, with ongoing efforts focused on the synthesis of novel derivatives, the exploration of new biological targets, and the development of innovative drug delivery systems.

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

-

A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. [Link]

-

A review on recent developments of indole-containing antiviral agents. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

-

SAR of antimicrobial agents. (A higher resolution / colour version of this figure is available in the electronic copy of the article). [Link]

-

MTT Cell Assay Protocol. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

MTT Assay Protocol. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

Cell Viability Assays. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

-

A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. [Link]

-

Plaque Reduction Assay. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]

-

Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. [Link]

-

An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. [Link]

-

(PDF) Indole hybridized diazenyl derivatives: Synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. [Link]

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. [Link]

-

SAR shown for compound classes 3–6. [Link]

-

In vitro antibacterial activity (MIC) values for compounds 4a-g and 6a-c. [Link]

-

Indole Derivatives as Neuroprotectants. [Link]

-

NSAIDs: SAR of Indole acetic acid. [Link]

-

Development of new indole-derived neuroprotective agents. [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. journals.asm.org [journals.asm.org]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-1H-indole-6-carboxylate (CAS No. 121561-15-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-amino-1H-indole-6-carboxylate, a key molecular scaffold in modern medicinal chemistry. We will delve into its fundamental properties, strategic importance in the synthesis of targeted therapeutics, and practical considerations for its use in the laboratory.

Core Compound Overview

Methyl 4-amino-1H-indole-6-carboxylate, with the CAS number 121561-15-7, is a polysubstituted indole derivative. The indole core is a privileged structure in drug discovery, and the specific arrangement of the amino and methyl ester functionalities on this scaffold makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of Methyl 4-amino-1H-indole-6-carboxylate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 121561-15-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 160-163 °C | [2] |

| Boiling Point | 429.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 213.7 ± 23.2 °C | [2] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | COC(=O)C1=CC(N)=C2C=CNC2=C1 | [1] |

| InChI Key | DJZJHJRWIVNSIT-UHFFFAOYSA-N | [1] |

Strategic Importance in Drug Discovery

The true value of Methyl 4-amino-1H-indole-6-carboxylate lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds. The amino group at the 4-position and the methyl ester at the 6-position provide two reactive handles for further chemical modifications, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

A Scaffold for Targeted Therapies

Derivatives of Methyl 4-amino-1H-indole-6-carboxylate have been investigated for a range of therapeutic applications, including:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. This intermediate serves as a crucial starting material for the synthesis of compounds targeting various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

-

Serotonin Receptor Modulators: The structural similarity of the indole nucleus to serotonin makes it an ideal scaffold for designing ligands that interact with serotonin receptors. These receptors are implicated in a variety of neurological and psychiatric disorders.

-

Anticancer and Anti-inflammatory Agents: Research has shown that compounds derived from this intermediate exhibit promising anticancer and anti-inflammatory properties. The ability to functionalize both the amino and ester groups allows for the fine-tuning of activity and selectivity.[4]

The strategic placement of functional groups on the indole ring allows for the creation of molecules with specific pharmacophoric features, leading to enhanced target affinity and selectivity.

Synthesis and Derivatization: A Conceptual Workflow

Caption: A generalized retrosynthetic workflow for indole synthesis.

Experimental Protocol: Amide Coupling from the Amino Group

A common derivatization of Methyl 4-amino-1H-indole-6-carboxylate involves the acylation of the 4-amino group to introduce diverse side chains. This is a fundamental step in structure-activity relationship (SAR) studies.

Objective: To synthesize an N-acylated derivative of Methyl 4-amino-1H-indole-6-carboxylate.

Materials:

-

Methyl 4-amino-1H-indole-6-carboxylate

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluent system (e.g., Hexane/Ethyl Acetate)

Procedure:

-

To a solution of Methyl 4-amino-1H-indole-6-carboxylate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-acylated indole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

-

Coupling Agents: HATU and HOBt/EDC are used to activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the indole. This prevents the need for converting the carboxylic acid to a more reactive acyl chloride, which could be less stable or require harsher reaction conditions.

-

Inert Atmosphere: Prevents potential oxidation of the electron-rich indole nucleus and other sensitive functional groups.

-

Aqueous Workup: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-amino-1H-indole-6-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

-

First Aid:

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Suppliers

Methyl 4-amino-1H-indole-6-carboxylate is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. When sourcing this material, it is crucial to verify the purity and obtain a certificate of analysis.

Known Suppliers Include:

Conclusion

Methyl 4-amino-1H-indole-6-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its polysubstituted indole core provides a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthetic utility, and handling requirements is essential for researchers and drug development professionals seeking to leverage this valuable building block in their discovery programs.

References

-

ChemSrc. (n.d.). METHYL 6-AMINO-4-INDOLECARBOXYLATE SDS, 103956-00-9 Safety Data Sheets. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

ChemSrc. (2025, February 5). Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021, August 5). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]

-

RSC Publishing. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 7. 1260387-12-9|Methyl 6-amino-2-methyl-1h-indole-4-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-amino-6-indolecarboxylate hydrochloride

A Senior Application Scientist's Perspective on Navigating Target Identification and Mechanistic Studies for Novel Indole Derivatives

Disclaimer: As of the latest literature review, the specific molecular mechanism of action for Methyl 4-amino-6-indolecarboxylate hydrochloride has not been extensively characterized in publicly accessible scientific literature. This guide, therefore, serves as an in-depth, experience-driven framework for researchers to systematically investigate and elucidate the mechanism of this, or any novel, indole-based small molecule. We will leverage the known biological activities of the broader indole carboxylate class to inform a robust, multi-pronged experimental strategy.

Introduction: The Indole Carboxylate Scaffold - A Privileged Motif in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets. When functionalized with a carboxylate group, the resulting indole carboxylate derivatives exhibit an even broader spectrum of activities.

Research into this class of compounds has revealed their potential as:

-

Antiproliferative Agents: Certain derivatives have been shown to target key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1].

-

Enzyme Inhibitors: Indole-based molecules have been successfully developed as inhibitors for a variety of enzymes, including HIV-1 integrase and the 14-3-3η protein, which is implicated in liver cancer[2][3].

-